2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
Overview
Description
The compound "2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine" is a pyridine derivative with potential applications in chemical synthesis and pharmaceuticals. The structure of this compound includes a pyridine ring with a hydroxymethyl group at the second position, a methoxypropoxy group at the fourth position, and a methyl group at the third position. This compound is of interest due to its functional groups, which may allow for further chemical modifications and the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, was achieved from dichloro-trifluoromethylpyridine with high regioselectivity and yield . Another study reported the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide and its subsequent transformation into 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine through a series of reactions including halogenation and condensation . These methods demonstrate the feasibility of synthesizing complex pyridine derivatives through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical reactivity and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used to characterize these structures. For example, the structure of a Schiff base derived from a 3-methylpyridin-2-yl compound was determined using X-ray single crystal diffraction, confirming the geometry of the molecule . Such structural analyses are essential for understanding the reactivity patterns and designing further synthetic steps for pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions due to their nucleophilic and electrophilic sites. For instance, 3-hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which are capable of cycloaddition reactions to synthesize azabicyclooctane moieties . Additionally, the presence of hydroxymethyl groups in pyridine derivatives allows for further functionalization, such as aminomethylation, which is directed primarily to specific positions on the pyridine ring . These reactions expand the utility of pyridine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. For example, the presence of methoxy and hydroxymethyl groups can affect the compound's polarity and hydrogen bonding capability, which in turn influences its solubility in various solvents. The tautomerism of hydroxypyridines also plays a role in their chemical behavior, as different tautomeric forms can have distinct reactivity profiles . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and drug development.
Scientific Research Applications
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is a specific chemical compound which, based on my research, does not have direct literature explicitly detailing its applications in scientific research. However, examining the structural components and functionalities similar to this compound can provide insight into potential research applications in various fields such as pharmacology, materials science, and chemical synthesis. Below, I've summarized findings from related research areas that might share relevance with the structural or functional aspects of the compound , focusing on the broader applications of similar chemical groups and functionalities.
Chemopreventive Potential and Molecular Mechanisms
Research on hydroxylated polymethoxyflavones (PMFs), which share a structural similarity in terms of methoxy groups and potential for hydroxylation, has shown significant chemopreventive effects against cancer, inflammation, atherosclerosis, and neuroprotection. These compounds act by modulating signaling cascades, gene transcription, and enzyme activity, suggesting that similar compounds could be investigated for their biological activities and potential health benefits (Lai et al., 2015).
Enhancement of Protoporphyrin IX Accumulation
The pretreatment strategies to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) highlight the importance of chemical penetration enhancers and temperature control. Considering the structural aspects of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, similar approaches could be applied to improve its delivery or efficacy in therapeutic applications, indicating a potential research area focusing on drug delivery systems and therapeutic efficacy enhancement (Gerritsen et al., 2008).
Safety And Hazards
The safety data sheet for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXXZEMRBFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152033 | |
Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
CAS RN |
118175-10-3 | |
Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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